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Compound of Interest

Compound Name:
Ethanone, 1-(2-aminophenyl)-,

oxime

Cat. No.: B1621877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime" (CAS 4964-49-2). Due to the limited

availability of experimentally derived spectra for this specific compound, this document

compiles predicted data based on its chemical structure, supported by experimental data from

closely related analogs. This information is intended to serve as a valuable resource for

researchers in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties
"Ethanone, 1-(2-aminophenyl)-, oxime" is a multifaceted chemical scaffold incorporating an

oxime group, an aminophenyl ring, and an ethanone backbone.[1] These features provide

multiple reactive sites for chemical modification, making it a versatile precursor in the synthesis

of nitrogen-containing heterocyclic compounds.[1]

Molecular Formula: C₈H₁₀N₂O[2][3]

Molecular Weight: 150.18 g/mol [2][3]
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While complete, experimentally verified spectra for "Ethanone, 1-(2-aminophenyl)-, oxime"

are not readily available in public databases, the following tables summarize the predicted

spectroscopic data based on its structure and analysis of analogous compounds.[1]

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its key functional

groups. The data presented is inferred from theoretical calculations and comparison with

related compounds like acetophenone oximes and aminophenyl derivatives.[1]

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Notes

O-H (oxime) Stretching 3200-3400 (broad)

N-H (amino) Stretching 3300-3500

C-H (aromatic) Stretching 3000-3100

C-H (methyl) Stretching 2850-2960

C=N (oxime) Stretching 1600-1680

A band at 1664 cm⁻¹

is seen for (E)-

acetophenone oxime.

[1]

C=C (aromatic) Stretching 1450-1600

N-O (oxime) Stretching 900-960

Note: Data is predicted based on the analysis of structurally similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR Spectroscopy

The proton NMR spectrum is predicted to display signals corresponding to the methyl,

aromatic, amino, and oxime protons.[1]
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Protons Multiplicity
Predicted Chemical
Shift (ppm)

Notes

-CH₃ (methyl) Singlet ~ 2.0-2.5

The methyl protons in

1-(2-

Methylphenyl)ethanon

e oxime appear at

2.20 ppm.[1]

Ar-H (aromatic) Multiplet ~ 6.5-8.0

A complex splitting

pattern is expected

due to coupling

between the

aminophenyl protons.

[1]

-NH₂ (amino) Broad Singlet Variable

-OH (oxime) Broad Singlet Variable

Note: The data in this table is predicted based on the analysis of structurally similar

compounds.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | -CH₃ (methyl) | ~ 10-20 | | |

Aromatic Carbons | ~ 115-150 | | | C=N (imine) | ~ 150-160 | The imine carbon in (E)-

acetophenone oxime is found at 156.2 ppm.[1] |

Note: The data in this table is predicted based on the analysis of structurally similar

compounds.[1]

Mass Spectrometry (MS) (Predicted)
Mass spectrometry is essential for confirming the molecular weight. The predicted molecular

ion peak and key fragmentation patterns are outlined below.
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m/z Predicted Fragment Ion Notes

150 [C₈H₁₀N₂O]⁺ Molecular ion (M⁺)

135 [M - •CH₃]⁺

Loss of a methyl radical. The

precursor, 2'-

Aminoacetophenone, shows a

base peak at m/z 120 for this

loss from its molecular ion of

135.[1]

133 [M - •OH]⁺ Loss of a hydroxyl radical.[1]

Note: The fragmentation pattern is predicted based on the compound's structure and data from

its precursor and isomers.[1]

Experimental Protocols
Synthesis of Ethanone, 1-(2-aminophenyl)-, oxime
The most established method for synthesizing the title compound is through the oximation of 2'-

Aminoacetophenone.[1]

Materials:

2'-Aminoacetophenone

Hydroxylamine hydrochloride

Anhydrous ethanol

10% Sodium carbonate solution

Water

Procedure:

To a 500 ml four-necked flask equipped with a condenser and thermometer, add 27 g (0.2

mol) of 2'-aminoacetophenone, 18.5 g (0.266 mol) of hydroxylamine hydrochloride, and 240
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ml of anhydrous ethanol.

Heat the mixture to reflux at 85 °C. The reaction progress can be monitored by HPLC.

After the reaction is complete, cool the solution to 20 °C.

Slowly add 10% sodium carbonate solution to adjust the pH to 7.0.

Cool the reaction mixture to 10 °C and add a small amount of water until the solution

becomes turbid, then allow it to stand.

Gradually add approximately 480 ml of water and let the product crystallize at 8 °C for 60

minutes.

Collect the white solid product by filtration, wash it with an ethanol-water mixture, and dry it

under a vacuum.

This procedure has been reported to yield 27.09 g of the product (90.3% molar yield) with a

purity of 99.1% by HPLC.

Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of the synthesized

compound.

Infrared (IR) Spectroscopy:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a

thin pellet.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
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Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Mass Spectrometry (MS):

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis.

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragment ions.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and analysis of

"Ethanone, 1-(2-aminophenyl)-, oxime".

Start Materials:
2'-Aminoacetophenone,

Hydroxylamine HCl,
Ethanol

Synthesis:
Oximation Reaction

(Reflux at 85°C)

Work-up:
pH Adjustment (pH 7),

Crystallization

Purification:
Filtration,
Washing,

Drying

Final Product:
Ethanone, 1-(2-aminophenyl)-,

oxime
Spectroscopic Analysis

IR Spectroscopy

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
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Caption: Synthesis and analysis workflow for "Ethanone, 1-(2-aminophenyl)-, oxime".
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This guide provides a foundational understanding of the synthesis and predicted spectroscopic

characteristics of "Ethanone, 1-(2-aminophenyl)-, oxime." Researchers are encouraged to

perform their own experimental verification of the spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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